6-(1H-pyrazol-1-yl)nicotinonitrile
Overview
Description
6-(1H-pyrazol-1-yl)nicotinonitrile is a heterocyclic compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound consists of a nicotinonitrile core with a pyrazole ring attached at the 6-position. This structure imparts distinct chemical properties, making it a valuable subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile typically involves the reaction of methyl 6-chloronicotinate with pyrazole in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonium hydroxide or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
6-(1H-pyrazol-1-yl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.
Milrinone: A cardiotonic agent used in heart failure.
Neratinib: An epidermal growth factor receptor inhibitor used in breast cancer treatment.
Olprinone: A cardiotonic agent with vasodilatory properties.
Uniqueness
6-(1H-pyrazol-1-yl)nicotinonitrile is unique due to its specific structural features, which allow it to interact with a variety of biological targets. Unlike some of its analogs, it possesses a pyrazole ring that enhances its binding affinity and specificity for certain enzymes and receptors. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .
Properties
IUPAC Name |
6-pyrazol-1-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVJRKSMKHGTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585406 | |
Record name | 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956568-52-8 | |
Record name | 6-(1H-Pyrazol-1-yl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956568-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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